4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline
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Overview
Description
4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a diethylaminoethyl group attached to an aniline ring, which is further substituted with two methyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline typically involves the reaction of 2,5-dimethylaniline with diethylaminoethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds, depending on the nature of the electrophile used.
Scientific Research Applications
4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research has explored its use in the development of pharmaceutical agents.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-[2-(diethylamino)ethyl]benzamide: This compound shares a similar structure but has an additional amide group.
2-(Diethylamino)ethyl methacrylate: This compound has a similar diethylaminoethyl group but is attached to a methacrylate moiety.
Uniqueness
4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
829665-92-1 |
---|---|
Molecular Formula |
C14H24N2 |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
4-[2-(diethylamino)ethyl]-2,5-dimethylaniline |
InChI |
InChI=1S/C14H24N2/c1-5-16(6-2)8-7-13-9-12(4)14(15)10-11(13)3/h9-10H,5-8,15H2,1-4H3 |
InChI Key |
OUUUIMIVHFAUTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1=C(C=C(C(=C1)C)N)C |
Origin of Product |
United States |
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